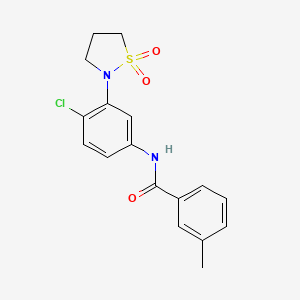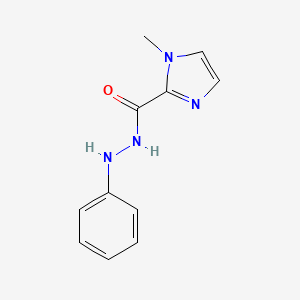
1-(3,5-Bis(trifluorometil)bencil)-2-oxo-N-fenil-1,2-dihidro-3-piridincarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C21H14F6N2O2 and its molecular weight is 440.345. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Baterías de Litio-Azufre
El compuesto se ha utilizado en la síntesis de un marco orgánico covalente basado en triazina modificado con 3,5-bis(trifluorometil)bencilo (BTFMB-TzDa) . Este marco se ha utilizado para suprimir el efecto de transporte de los polisulfuros en las baterías de litio-azufre . La alta electronegatividad y la gran impedancia estérica del separador modificado con BTFMB-TzDa suprimieron con éxito la difusión de los polisulfuros, lo que condujo a una mejor capacidad y estabilidad cíclica de las baterías de Li–S .
Síntesis de Bloques de Construcción de Diamina
Se preparó un bloque de construcción de benceno-1,2-diamina monosustituido, N1-(3,5-bis(trifluorometil)bencil)benceno-1,2-diamina, en dos pasos a partir de 3,5-bis(trifluorometil)bencilamina y 1-fluoro-2-nitrobenceno disponibles comercialmente . Este bloque de construcción tiene aplicaciones potenciales en varios campos, incluida la síntesis de arilbencimidazoles, sales de benzotriazolio y compuestos biológicamente activos .
Reactivo de Derivatización en Espectrometría de Masas
El compuesto se ha utilizado como reactivo de derivatización en la detección de uracilo en ADN mediante cromatografía de gases y espectrometría de masas de ionización química negativa . Esta aplicación es crucial en el campo de la bioquímica para el análisis de ácidos nucleicos .
4. Síntesis Enantioselectiva de Antagonistas del Receptor de Neuroquinina NK1 El compuesto se ha utilizado en la síntesis enantioselectiva del antagonista no peptídico del receptor de neuroquinina NK1, L-733,060 . Esta aplicación es significativa en el campo de la química medicinal para el desarrollo de nuevos agentes terapéuticos .
Propiedades
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6N2O2/c22-20(23,24)14-9-13(10-15(11-14)21(25,26)27)12-29-8-4-7-17(19(29)31)18(30)28-16-5-2-1-3-6-16/h1-11H,12H2,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFOKIXKOYEFRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile](/img/structure/B2399163.png)



![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2399172.png)




![[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2399179.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399180.png)


![N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide](/img/structure/B2399183.png)
